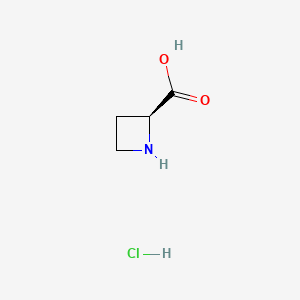

(s)-Azetidine-2-carboxylic acid hydrochloride

Vue d'ensemble

Description

(s)-Azetidine-2-carboxylic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative It is structurally characterized by a four-membered azetidine ring with a carboxylic acid group and a hydrochloride salt

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Azetidine-2-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of azetidine with chloroacetic acid in the presence of a base to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

(s)-Azetidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrochloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of (s)-Azetidine-2-carboxylic acid, such as oxo derivatives, reduced forms, and substituted compounds with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Activity

Research indicates that azetidine-2-carboxylic acid derivatives exhibit significant anticancer properties. For instance, a study evaluated 16 azetidin-2-one derivatives, revealing that one compound demonstrated cytotoxic activity against SiHa and B16F10 cancer cell lines. The compound induced apoptosis through the activation of caspase-3 and affected gene expression related to cytoskeleton regulation and cell cycle inhibition . This suggests potential for further development of azetidine derivatives as anticancer agents.

2. Protein Synthesis Inhibition

(S)-Azetidine-2-carboxylic acid acts as a proline mimic, leading to its incorporation into proteins during synthesis. This misrecognition by prolyl-tRNA synthetase can disrupt normal protein function, contributing to toxicity in various organisms. Studies have shown that this compound can inhibit growth in plants such as Arabidopsis thaliana, providing insights into its impact on plant physiology and potential applications in agricultural biotechnology .

Plant Biology

1. Growth Inhibition Studies

The effects of (S)-azetidine-2-carboxylic acid on plant growth have been extensively studied. Research demonstrated that Arabidopsis seedlings exposed to this compound exhibited reduced growth rates and altered amino acid accumulation. The effective concentration range was determined to be between 2.5 to 100 μM, with an IC50 value of approximately 5.3 μM . These findings highlight the compound's role in modulating plant growth and stress responses.

2. Mechanisms of Action

Investigations into the mechanisms by which (S)-azetidine-2-carboxylic acid affects plant growth revealed that it stimulates specific pathways associated with amino acid metabolism and stress responses. The compound's ability to alter gene expression related to these processes suggests potential applications in enhancing crop resilience against environmental stressors .

Synthetic Organic Chemistry

1. Synthetic Strategies

Recent advancements in synthetic methodologies have highlighted the versatility of (S)-azetidine-2-carboxylic acid as a building block in organic synthesis. Its strained ring structure makes it an excellent candidate for ring-opening reactions, leading to the formation of highly substituted acyclic amines or expanded ring systems . This property is particularly valuable in developing new pharmaceuticals and functional materials.

2. Peptidomimetics

The compound's structural characteristics allow it to serve as a surrogate for amino acids in peptidomimetic design. This application is crucial for creating novel therapeutic agents that can mimic natural peptides while exhibiting enhanced stability and bioactivity .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of (s)-Azetidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can incorporate into proteins, affecting their structure and function. The compound’s unique ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to (s)-Azetidine-2-carboxylic acid hydrochloride include:

Proline: A naturally occurring amino acid with a similar ring structure.

Pyrrolidine-2-carboxylic acid: Another non-proteinogenic amino acid with a five-membered ring.

Azetidine-3-carboxylic acid: A structural isomer with the carboxylic acid group at a different position on the ring.

Uniqueness

This compound is unique due to its four-membered ring structure, which imparts distinct chemical and biological properties. Its ability to incorporate into proteins and affect their folding and stability sets it apart from other similar compounds, making it a valuable tool in scientific research and industrial applications.

Activité Biologique

(S)-Azetidine-2-carboxylic acid hydrochloride, commonly referred to as L-Azetidine-2-carboxylic acid (AZE), is a non-protein amino acid that has garnered attention due to its structural similarity to L-proline. This compound is primarily found in sugar beets and table beets, and its biological activity has been the subject of various studies focusing on its toxicity, metabolic effects, and potential therapeutic implications.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇NO₂ |

| Molecular Weight | 101.104 g/mol |

| CAS Number | 2517-04-6 |

| Density | 1.3 g/cm³ |

| Melting Point | Approximately 217°C |

L-Azetidine-2-carboxylic acid is known to mimic proline during protein synthesis, leading to its misincorporation into proteins. This misincorporation can disrupt normal protein folding and function, resulting in cellular toxicity. The compound has been shown to induce endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR) in various cell types, particularly in microglial cells.

Toxicity and Cellular Impact

- Cell Viability : AZE exhibits significant cytotoxic effects on BV2 microglial cells, with concentrations above 1000 µM leading to reduced cell viability and increased apoptosis markers such as BAX/Bcl2 ratios .

- Inflammatory Response : Exposure to AZE results in elevated levels of pro-inflammatory cytokines (IL-1β, IL-6) and nitric oxide release, indicating a robust inflammatory response .

- Gene Expression : AZE treatment alters the expression of genes involved in inflammation and apoptosis, promoting a pro-inflammatory state in microglial cells .

- ER Stress Activation : The compound triggers ER stress pathways, leading to the activation of UPR genes that attempt to mitigate protein misfolding but may ultimately result in cellular dysfunction if the stress persists .

Case Studies

Several studies have documented the effects of AZE on different biological systems:

- Microglial Cells : A study assessed the impact of AZE on BV2 microglial cells over varying concentrations and time points. Results indicated a clear correlation between AZE concentration and cell death, highlighting its potential role as a neurotoxin .

- Arabidopsis thaliana : Research demonstrated that AZE affects plant growth by inhibiting root development more severely than cotyledon growth due to its incorporation into proteins via prolyl-tRNA synthetase misrecognition .

Potential Therapeutic Implications

Despite its toxicological profile, there is ongoing research into the potential therapeutic applications of AZE derivatives:

- Anticancer Activity : Certain azetidine derivatives have shown promise in inducing apoptosis in cancer cell lines, suggesting that structural modifications could yield compounds with beneficial properties while minimizing toxicity .

Summary of Findings

The biological activity of this compound underscores its dual nature as both a toxic agent and a potential lead for therapeutic development. Its ability to mimic proline leads to significant disruptions in cellular processes, particularly in neuroinflammation contexts.

Propriétés

IUPAC Name |

(2S)-azetidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-2-5-3;/h3,5H,1-2H2,(H,6,7);1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAHPJVNLPAUNC-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2133-35-9 | |

| Record name | 2-Azetidinecarboxylic acid, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2133-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.